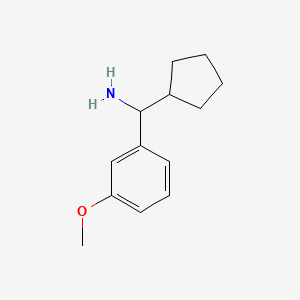
Cyclopentyl(3-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(3-methoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(3-methoxyphenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 3-methoxybenzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(3-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to form cyclopentyl(3-hydroxyphenyl)methanamine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.
Major Products:
Oxidation: Cyclopentyl(3-hydroxyphenyl)methanamine.
Reduction: Cyclopentyl(3-methoxyphenyl)methanol.
Substitution: Cyclopentyl(3-halophenyl)methanamine or Cyclopentyl(3-aminophenyl)methanamine.
Scientific Research Applications
Cyclopentyl(3-methoxyphenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopentyl(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
- Cyclopentyl(4-methoxyphenyl)methanamine
- Cyclopentyl(3-hydroxyphenyl)methanamine
- Cyclopentyl(3-chlorophenyl)methanamine
Comparison: Cyclopentyl(3-methoxyphenyl)methanamine is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10,13H,2-3,5-6,14H2,1H3 |
InChI Key |
HMOFEIPVDHYTBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



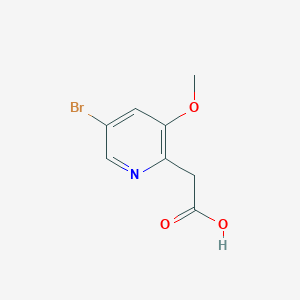

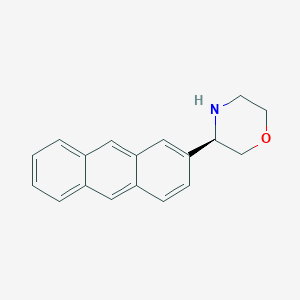

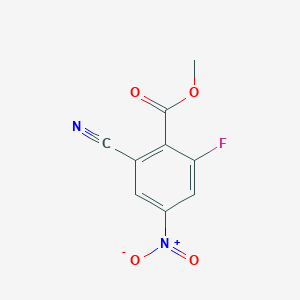
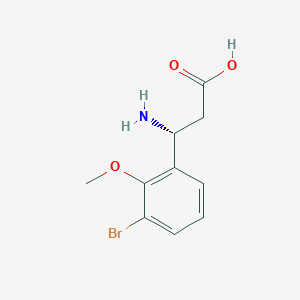
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
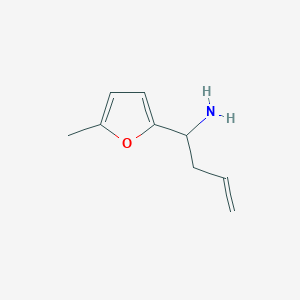
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)

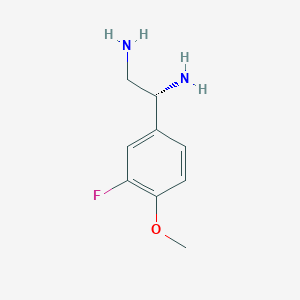
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)
